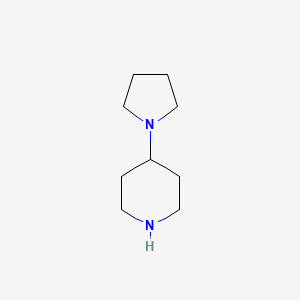

4-(1-Pyrrolidinyl)piperidine dihydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-pyrrolidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFMIOMNQWEWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4983-39-5 | |

| Record name | 4-(1-pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-(1-Pyrrolidinyl)piperidine dihydrochloride, often referred to as 4-PPP dihydrochloride, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

4-PPP dihydrochloride is a piperidine derivative characterized by the presence of a pyrrolidine group. Its chemical structure contributes to its diverse biological activities, which have been the focus of various studies.

The biological activity of 4-PPP dihydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Notably:

- Melanocortin Receptor Agonism : Research indicates that compounds similar to 4-PPP act as agonists for melanocortin receptors (MCRs), particularly MCR4. This interaction has implications for conditions such as obesity and sexual dysfunction, where MCR4 activation can modulate appetite and energy expenditure .

- Antimicrobial Activity : Studies have demonstrated that derivatives of 4-PPP exhibit antimicrobial properties, showing efficacy against both bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Properties

Research has highlighted the potential of 4-PPP dihydrochloride as an antimicrobial agent. The following table summarizes its activity against various pathogens:

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has shown potential in enhancing cognitive functions and may play a role in treating neurodegenerative diseases like Alzheimer's. This is attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of various piperidine derivatives, including 4-PPP, against a range of bacterial strains. The results indicated that 4-PPP had notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus. -

Neuroprotective Effects :

In a preclinical model for Alzheimer's disease, 4-PPP demonstrated the ability to improve memory retention and cognitive function in treated subjects. The study highlighted its potential as a dual inhibitor for AChE and BuChE, suggesting further exploration in neurodegenerative therapies .

科学研究应用

Scientific Research Applications

1. Drug Discovery and Development

- Neurological Research : The compound is utilized in studies targeting neurotransmitter receptors, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders and cognitive dysfunctions .

- Melanocortin Receptor Agonism : Research indicates that derivatives of this compound may act as agonists at the melanocortin receptor 4 (MCR4), which is implicated in conditions such as obesity and sexual dysfunction. Compounds that activate MCR4 can potentially reduce appetite and enhance metabolic rates, making them candidates for obesity treatment .

2. Pharmacological Studies

- Analgesic Activity : Several derivatives of 4-(1-Pyrrolidinyl)piperidine have been synthesized to evaluate their analgesic properties. Studies have shown that modifications to the piperidine ring can significantly enhance pain relief capabilities, indicating its potential as a therapeutic agent for pain management .

- Biological Activity Profiling : The compound serves as a model for exploring structure-activity relationships (SAR) in pharmacology. By modifying substituents on the piperidine or pyrrolidine rings, researchers can assess changes in biological activity, receptor binding affinity, and therapeutic efficacy .

Case Studies

Case Study 1: Analgesic Derivatives

In a study published by Zafar et al., various derivatives of 4-(1-Pyrrolidinyl)piperidine were synthesized and tested for analgesic activity using the tail flick method. Several compounds demonstrated significant analgesic effects, leading to the identification of promising candidates for further development .

Case Study 2: MCR4 Agonism

Research conducted on melanocortin receptor agonists has shown that certain derivatives of 4-(1-Pyrrolidinyl)piperidine can effectively activate MCR4 receptors. This activation has implications for treating obesity-related disorders, showcasing the compound's potential beyond traditional uses in pain management .

常见问题

Q. What are the key synthetic routes for 4-(1-Pyrrolidinyl)piperidine dihydrochloride, and how are yields optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React pyrrolidine with a piperidine derivative (e.g., 4-chloropiperidine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the pyrrolidinyl-piperidine backbone .

- Step 2: Purify intermediates via column chromatography or recrystallization.

- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in anhydrous ethanol.

Yield Optimization: Use stoichiometric control (1:1.2 molar ratio of amine to HCl) and monitor pH during salt formation. Purity >99% is achievable via iterative crystallization .

Q. What safety protocols are critical when handling this compound?

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy: Confirm the pyrrolidine-piperidine linkage via -NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and -NMR (e.g., 45–55 ppm for tertiary carbons) .

- Mass Spectrometry: ESI-MS in positive ion mode should show a molecular ion peak at m/z corresponding to [M+H] .

- Elemental Analysis: Validate dihydrochloride stoichiometry by chlorine content (theoretical Cl: ~23.9%) .

Advanced Research Questions

Q. How can computational modeling enhance reaction design for derivatives of this compound?

- Reaction Path Prediction: Use quantum chemical calculations (e.g., DFT) to identify transition states and optimize reaction conditions (e.g., solvent choice, temperature) .

- Docking Studies: Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis. Tools like AutoDock Vina can predict binding affinities .

- Machine Learning: Train models on PubChem data to predict physicochemical properties (e.g., solubility, logP) and guide synthetic workflows .

Q. How do conflicting biological activity data arise, and how can they be resolved?

Common Sources of Contradiction:

- Batch Variability: Impurities (e.g., residual solvents) may affect assay results. Validate purity via HPLC before testing .

- Assay Conditions: Differences in pH, temperature, or cell lines (e.g., HEK293 vs. CHO) can alter receptor binding profiles. Standardize protocols across studies .

Resolution: Conduct dose-response curves (IC/EC) in triplicate and use statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in palladium-catalyzed couplings to control stereochemistry at the piperidine ring .

- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H and confirm purity via circular dichroism (CD) spectroscopy .

- Crystallization-Induced Diastereomer Transformation: Convert racemic mixtures to diastereomeric salts (e.g., with L-tartaric acid) for selective crystallization .

Q. How can stability studies inform formulation for in vivo applications?

- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Half-life <24 hours suggests need for prodrug derivatization .

- Photostability: Expose to UV light (300–400 nm) and track decomposition products. Add antioxidants (e.g., BHT) to formulations if radical degradation occurs .

Methodological Resources

- Design of Experiments (DoE): Use fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) with minimal trials .

- Toxicology Screening: Follow OECD guidelines for acute oral toxicity (OECD 423) and Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。